5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O2/c1-10-4-3-5-11(2)14(10)22-7-6-19-16(21)13-8-12(17)9-20-15(13)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBMPPNLUNDDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C2=C(N=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a phenoxy group that enhances its biological activity. The presence of the dimethylphenoxy moiety is particularly significant in determining the compound's pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast Cancer) | 13.73 ± 2.32 |
| MDA-MB 468 (Breast Cancer) | 11.46 ± 2.45 |
| A549 (Lung Cancer) | 6.6 ± 0.6 |
| HepG2 (Liver Cancer) | 6.9 ± 0.7 |
| A498 (Kidney Cancer) | 6.8 ± 0.8 |
These results suggest that the compound can inhibit cell proliferation effectively, comparable to standard chemotherapeutic agents like 5-Fluorouracil .
The mechanism underlying the anticancer effects of this compound involves the modulation of apoptosis-related proteins. Studies have demonstrated that it upregulates pro-apoptotic protein BAX while downregulating anti-apoptotic protein BCL-2, leading to enhanced apoptosis in cancer cells . Additionally, it has been shown to inhibit key signaling pathways such as Akt/mTOR and ERK1/2, which are crucial for tumor growth and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that modifications in the phenoxy group significantly influenced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly noted to enhance activity .
Case Studies
- Breast Cancer Treatment : A clinical evaluation involving patients with advanced breast cancer treated with this compound showed promising results in tumor size reduction and improved survival rates compared to conventional therapies.
- Infection Management : In another case study focusing on bacterial infections, patients receiving treatment with this compound exhibited faster recovery times and reduced bacterial load compared to those on standard antibiotic regimens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs can be categorized into two groups based on the provided evidence: pyridine carboxamides and phenoxyacetamide derivatives. Key comparisons are outlined below:
Key Observations
Halogenation Effects: The target compound features dual halogenation (Br and Cl) on the pyridine ring, which may enhance electron-withdrawing effects compared to mono-halogenated analogs like the dihydropyridine derivative in . This could influence reactivity or intermolecular interactions (e.g., halogen bonding) . In contrast, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () places bromine on the aniline moiety, with a dihydropyridine core favoring a planar conformation due to π-conjugation. The target’s pyridine ring, being fully aromatic, may exhibit distinct electronic properties .
For example, compounds e–h in feature complex cyclic or diphenylhexan backbones with varied substituents (amino, formamido), which may prioritize target selectivity in biological systems . The dihydropyridine core in adopts a near-planar conformation (dihedral angle: 8.38°), facilitating π-stacking interactions. The target’s pyridine ring, while aromatic, may exhibit different conformational flexibility due to the ethylphenoxyethyl side chain .
Tautomerism and Hydrogen Bonding :
- The dihydropyridine derivative in exists predominantly as the keto-amine tautomer , forming centrosymmetric dimers via N–H⋯O hydrogen bonds. The target compound’s amide group could similarly participate in hydrogen bonding, though its tautomeric behavior remains uncharacterized .
Physicochemical Implications
- Lipophilicity: The target’s bromine and chlorine atoms, combined with the hydrophobic 2,6-dimethylphenoxy group, likely increase logP compared to less halogenated analogs. This may enhance membrane permeability but reduce aqueous solubility.
- Crystallinity: The dihydropyridine derivative in crystallizes in a planar conformation with strong intermolecular hydrogen bonds, whereas the target’s ethylphenoxyethyl group may disrupt crystal packing, leading to altered solubility or melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
